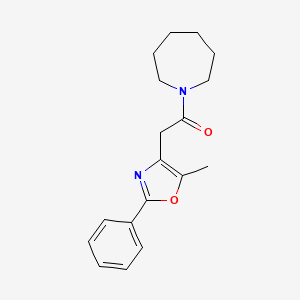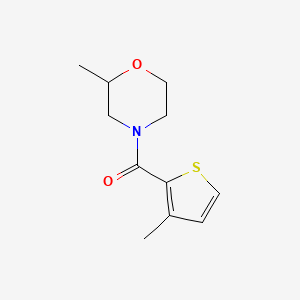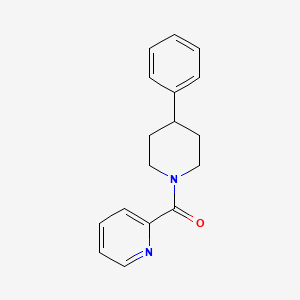![molecular formula C15H19N3O B7509460 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)
2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPM is a heterocyclic compound that contains a morpholine ring, a pyrazole ring, and a phenyl group. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in tumor growth and viral replication.
Biochemical and Physiological Effects:
2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine inhibits the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In vivo studies have shown that 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine exhibits anti-inflammatory and anti-tumor activities in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine is its potential as a drug candidate for the treatment of various diseases. 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities in vitro and in vivo. However, one of the limitations of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine is its low solubility in water, which can make it difficult to administer in vivo. Another limitation of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine is its potential toxicity, which needs to be further investigated.
Direcciones Futuras
There are several future directions for the research on 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine. One of the future directions is to investigate the structure-activity relationship (SAR) of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine and its analogs to identify more potent and selective compounds. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine in animal models and humans. This will help to determine the optimal dosage and administration route for 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine. Furthermore, the potential of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine as a drug candidate for the treatment of various diseases such as cancer, viral infections, and inflammatory diseases should be further investigated.
Métodos De Síntesis
The synthesis of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine involves the reaction between 4-phenyl-1H-pyrazole-3-carbaldehyde and 2-methylmorpholine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and yields 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine as the final product. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine has been extensively studied for its potential applications in various scientific fields. One of the major applications of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine is in the field of medicinal chemistry where it has been investigated as a potential drug candidate for the treatment of various diseases. 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities in vitro and in vivo.
Propiedades
IUPAC Name |
2-methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-13-10-17(7-8-19-13)11-14-9-16-18(12-14)15-5-3-2-4-6-15/h2-6,9,12-13H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDJJFVJKJRJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

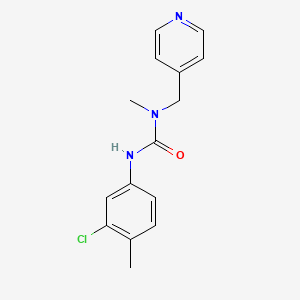
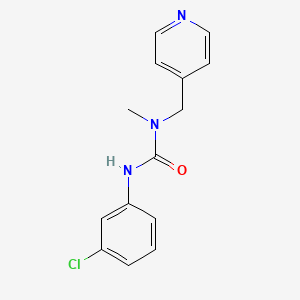
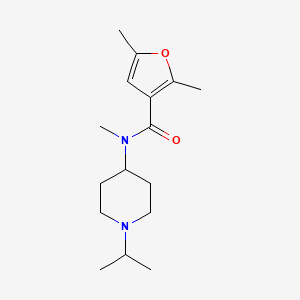
![2-[[2-(Hydroxymethyl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7509399.png)
![2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]propanenitrile](/img/structure/B7509402.png)
![2-Methyl-4-[(4-methylsulfanylphenyl)methyl]morpholine](/img/structure/B7509408.png)
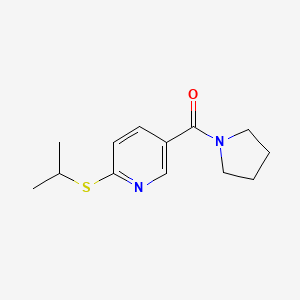
![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)
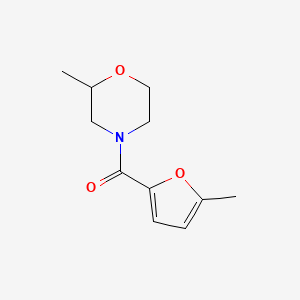
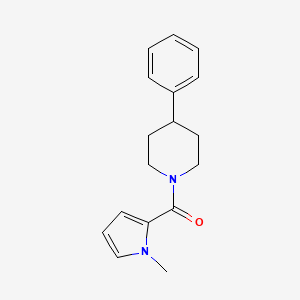
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7509451.png)
